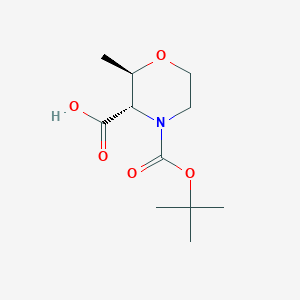

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Beschreibung

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid (CAS: 1807938-50-6) is a chiral morpholine derivative with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₉NO₅, and it has a molecular weight of 245.28 g/mol . The compound features a six-membered morpholine ring with stereochemical configurations at the C2 (R) and C3 (S) positions, conferring conformational rigidity and influencing its reactivity in synthetic applications.

Eigenschaften

IUPAC Name |

(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-8(9(13)14)12(5-6-16-7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJUXKBCUVWHIX-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807938-50-6 | |

| Record name | (2R,3S)-4-[(tert-butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid primarily involves:

- Protection of the amine group in morpholine with a tert-butoxycarbonyl group.

- Introduction of the 2-methyl substituent and the 3-carboxylic acid group on the morpholine ring with controlled stereochemistry.

The key synthetic step is the Boc protection of the amine, typically achieved via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at ambient temperature to preserve stereochemical integrity and avoid side reactions.

Detailed Preparation Procedure

- Starting Material: Morpholine derivative with 2-methyl and 3-carboxylic acid substituents, or synthesis of the morpholine ring with these substituents.

- Boc Protection: React the amine group with di-tert-butyl dicarbonate in the presence of triethylamine.

- Reaction Conditions:

- Solvent: Dichloromethane (CH2Cl2)

- Temperature: Room temperature (~20–25°C)

- Time: Several hours until completion (monitored by TLC or HPLC)

- Workup: The reaction mixture is washed, dried, and purified by standard methods such as column chromatography or recrystallization to yield the Boc-protected product.

This method ensures the tert-butoxycarbonyl group is installed selectively on the nitrogen, protecting it during subsequent synthetic steps or biological assays.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is adapted to:

- Batch or continuous flow reactors for scalability.

- Automated control of temperature, pH, and reagent addition to maximize yield and purity.

- Use of co-solvents and solubilizing agents to maintain clear solutions and prevent precipitation during scale-up.

A typical industrial preparation involves:

| Parameter | Description |

|---|---|

| Reactor Type | Batch or continuous flow |

| Solvent | Dichloromethane or other organic solvents |

| Base | Triethylamine or similar organic base |

| Temperature | Room temperature |

| Purification | Chromatography, recrystallization |

| Quality Control | HPLC purity, NMR stereochemical confirmation |

Stock Solution Preparation for Research Use

For laboratory applications, precise stock solutions are prepared from the pure compound, as detailed below:

| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 4.0771 | 0.8154 | 0.4077 |

| 5 | 20.3855 | 4.0771 | 2.0386 |

| 10 | 40.771 | 8.1542 | 4.0771 |

These solutions are typically prepared in DMSO or other compatible solvents, ensuring solubility and stability for in vitro or in vivo experiments.

Chemical Reaction Analysis Relevant to Preparation

During synthesis and subsequent manipulations, the compound may undergo:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base | Formation of Boc-protected amine |

| Oxidation | Hydrogen peroxide, m-CPBA | Formation of N-oxides (side reactions) |

| Reduction | LiAlH4, borane | Removal of Boc protecting group |

| Substitution | Amines/alcohols under basic conditions | Exchange of Boc group or further derivatization |

Understanding these reactions is crucial for optimizing preparation and purification protocols.

Research Findings on Preparation Optimization

- Stereochemical Control: The (2R,3S) configuration is maintained by using stereochemically pure starting materials and mild reaction conditions.

- Yield and Purity: Optimized reaction times and temperatures yield high purity (>95%) products suitable for pharmaceutical applications.

- Protecting Group Stability: The Boc group remains stable under acidic conditions but can be selectively removed under mild basic or acidic conditions (e.g., trifluoroacetic acid treatment), allowing stepwise synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | Morpholine derivative with 2-methyl and 3-carboxylic acid groups |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Triethylamine or equivalent |

| Solvent | Dichloromethane or similar organic solvent |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | Several hours (monitored by TLC/HPLC) |

| Purification Methods | Chromatography, recrystallization |

| Industrial Scale Adaptation | Batch/flow reactors, automated controls |

| Stability Notes | Boc group stable under acidic conditions, removable under mild basic/acidic conditions |

Analyse Chemischer Reaktionen

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protecting agent for amines, enabling selective reactivity at other sites.

-

Acidic Deprotection : Treatment with hydrochloric acid (HCl) in methanol quantitatively removes the Boc group, yielding the free amine hydrochloride salt. This method is efficient and avoids side reactions at the morpholine ring or carboxylic acid moiety .

-

Selective Cleavage : Trifluoromethanesulfonic acid (TBDMSOTf) with 2,6-lutidine in dichloromethane selectively deprotects Boc without affecting silyl ethers (e.g., TBDMS), enabling sequential functionalization .

Table 1: Boc Deprotection Conditions

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4 M HCl in MeOH | Methanol | RT | 99% | |

| TBDMSOTf, 2,6-lutidine | DCM | 0°C to RT | 95% |

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes standard derivatization reactions:

-

Esterification : Reacts with methanol under acidic or coupling conditions to form methyl esters, though direct examples require inference from analogous morpholine-2-carboxylic acid derivatives .

-

Amide Coupling : Peptide bond formation with amines (e.g., leucine, valine derivatives) uses carbodiimide reagents like EDC/HOBt. For example, coupling with (L)-Leu-(L)-Val-OBn achieves yields >85% in tetrahydrofuran (THF) .

Table 2: Carboxylic Acid Reactivity

| Reaction Type | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amidation | EDC, HOBt, (L)-Leu-(L)-Val | THF | N-Boc-β-Morph-(L)-Leu-(L)-Val-OBn | 86% | |

| Esterification | MeOH, H2SO4 | MeOH | Methyl ester derivative | N.R. | ^* |

*N.R.: Not explicitly reported but inferred from analogous procedures .

Morpholine Ring Stability and Reactivity

The morpholine core remains intact under most conditions but can participate in ring-opening or functionalization:

-

Nucleophilic Substitution : The oxygen atom in the morpholine ring acts as a weak nucleophile. Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane protects hydroxyl groups without ring degradation .

-

Oxidation Resistance : Ruthenium-catalyzed oxidations (e.g., with NaIO4/RuO2·xH2O) selectively modify side chains without affecting the morpholine structure .

Stereochemical Integrity in Reactions

The (2R,3S) configuration is preserved during standard transformations:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable reagent in synthetic chemistry .

2. Medicinal Chemistry

- This compound is investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets in drug development .

3. Biochemical Studies

- The compound is utilized to study enzyme interactions and protein modifications. It can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modulation of enzymatic activities .

4. Polymer Chemistry

- In the field of materials science, this morpholine derivative can be used as a building block for synthesizing specialty polymers and other materials due to its functional groups that facilitate polymerization reactions .

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated the use of this compound in the synthesis of bioactive compounds that exhibit antimicrobial properties. By modifying the carboxylic acid group, researchers were able to create derivatives that showed enhanced activity against various bacterial strains.

Case Study 2: Drug Development

In a recent study focused on developing new analgesics, this compound was used as a precursor for synthesizing morpholine-based analgesics. The modifications made to the morpholine ring significantly improved the pharmacokinetic properties of the resulting drugs, leading to higher efficacy and lower side effects compared to existing analgesics.

Wirkmechanismus

The mechanism of action of (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group temporarily masks the reactivity of the amine group, allowing selective reactions to occur at other sites of the molecule. The protecting group can be removed under mild acidic conditions, revealing the free amine for further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM; stock solutions should be stored at -80°C (6 months) or -20°C (1 month) to prevent degradation .

- Applications : Primarily used as an intermediate in pharmaceutical synthesis, particularly for peptide coupling and chiral scaffold development .

The compound belongs to a class of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Core Structure and Reactivity :

- The morpholine ring in the target compound provides enhanced rigidity compared to pyrrolidine (e.g., (2S,3S)-11c) or oxazolidine derivatives, influencing its binding affinity in drug-receptor interactions .

- Boc vs. Fmoc : The Boc group offers acid-labile protection , while the Fmoc analog () requires base-sensitive deprotection, making the Boc variant preferable in acid-stable synthetic pathways .

Stereochemical Impact :

- The (2R,3S) configuration distinguishes the target compound from diastereomers like (2S,3S)-11c. Such stereochemical differences can lead to divergent biological activities; for example, (2R,3S) isomers often exhibit higher metabolic stability .

Physicochemical Properties :

- The target compound’s lower molecular weight (245.28 vs. 367.40 for the Fmoc analog) enhances its solubility in organic solvents, facilitating purification .

- Oxazolidine derivatives (e.g., ) exhibit higher lipophilicity due to their fused bicyclic structure, limiting aqueous solubility compared to morpholine-based analogs .

Synthetic Utility: The target compound’s carboxylic acid group enables direct coupling to amines in peptide synthesis, whereas tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate () requires activation steps for amide bond formation . Pyrrolidine derivatives () are often used in proline-like foldamers but lack the morpholine ring’s conformational predictability .

Biologische Aktivität

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid, commonly referred to as Boc-Morpholine-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO5, with a molecular weight of 245.28 g/mol. Its structure features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, which are critical for its biological activity.

Synthesis

The synthesis of Boc-Morpholine derivatives typically involves the reaction of morpholine with various carbonyl compounds. The process may include steps such as protection of the amine group, carboxylation, and deprotection to yield the final product. Specific synthetic routes can be optimized based on desired yields and purity levels.

Antimicrobial Properties

Research indicates that morpholine derivatives exhibit significant antimicrobial activities. For instance, compounds similar to Boc-Morpholine have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain morpholine derivatives possess minimum inhibitory concentrations (MICs) in the range of 1.56 µg/mL against Mycobacterium smegmatis under aerobic conditions .

Anti-Tumor Activity

The compound's potential anti-tumor effects are linked to its interaction with Class I PI3-kinase enzymes, which play a crucial role in tumorigenesis. Inhibitors of these enzymes have been shown to suppress cellular proliferation associated with malignancies . Specifically, Boc-Morpholine derivatives may inhibit Akt signaling pathways, contributing to their anti-cancer properties.

The biological mechanisms underlying the activity of this compound involve:

- Inhibition of PI3K Signaling : This pathway is vital for cell growth and survival; thus, its inhibition can lead to reduced tumor cell proliferation.

- Membrane Disruption : Similar compounds have been reported to disrupt bacterial membranes, leading to cell death .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of Boc-Morpholine derivatives against resistant strains of C. albicans. The results indicated effective inhibition at concentrations as low as 1 µg/disk .

- Cancer Cell Lines : Experiments conducted on various cancer cell lines demonstrated that Boc-Morpholine compounds could induce apoptosis and inhibit cell migration, suggesting potential therapeutic applications in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.28 g/mol |

| Antimicrobial MIC against M. smegmatis | 1.56 µg/mL |

| Antitumor IC50 in cancer cells | Varies by study |

Q & A

Basic: What are the optimal synthetic routes for (2R,3S)-4-(tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves stereoselective construction of the morpholine ring followed by Boc (tert-butoxycarbonyl) protection. A validated approach for analogous compounds starts with L-aspartic acid derivatives, where the β-carboxyl group is esterified (e.g., tert-butyl ester), enabling selective amidation and cyclization to form the morpholine core. For example, asymmetric synthesis of Boc-protected piperidinecarboxylic acids involves a five-step sequence starting from chiral amino acid precursors, incorporating Mitsunobu reactions or enzymatic resolution to ensure stereochemical fidelity . Post-cyclization, Boc protection is applied under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.

Basic: What purification strategies are recommended for isolating high-purity (>98%) samples?

Methodological Answer:

Combined chromatographic techniques are critical:

- Flash column chromatography using gradients of ethyl acetate/hexane (for non-polar intermediates) or methanol/dichloromethane (for polar final products).

- HPLC purification with C18 columns and 0.1% TFA in water/acetonitrile gradients to resolve stereoisomers or residual impurities .

- Recrystallization from solvent pairs like ethanol/water or tert-butyl methyl ether/hexane enhances crystallinity and purity. Monitor by TLC and LC-MS to confirm homogeneity.

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement. For example, (2R,4R)-Boc-thiazolidine analogs were structurally validated via single-crystal diffraction, with Flack parameters confirming chirality .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: Boc tert-butyl (δ ~1.4 ppm), morpholine protons (δ 3.5–4.5 ppm), and carboxylic acid (δ ~12 ppm). COSY and HSQC clarify spin systems.

- High-resolution mass spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ with <2 ppm error.

Advanced: How to resolve contradictions in stereochemical assignments between computational and experimental data?

Methodological Answer:

- X-ray crystallography : Use SHELXL refinement with Flack or Rogers η parameters to validate absolute configuration. For near-centrosymmetric structures, the Flack parameter may yield false positives; instead, apply the Rogers η method or twin refinement with the x parameter for robust enantiomorph discrimination .

- Circular dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra of enantiomers. Discrepancies may indicate misassigned configurations.

- Vibrational optical activity (VOA) : Raman optical activity or IR-VCD provides complementary stereochemical evidence.

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC-UV at 210–254 nm. Boc groups are labile under acidic conditions, while the morpholine ring may hydrolyze in base .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen. DSC identifies melting points and polymorphic transitions.

Advanced: How to address poor aqueous solubility for in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤5% v/v) or PEG-400 for stock solutions. For biological assays, dilute into PBS with 0.01% Tween-80 to prevent precipitation.

- pH adjustment : The carboxylic acid moiety (pKa ~3–4) can be ionized in pH 7.4 buffers to enhance solubility.

- Amorphous solid dispersion : Spray-dry with polymers (e.g., PVP-VA64) to improve bioavailability .

Advanced: How to identify and quantify trace impurities in batch synthesis?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Compare retention times and MS² fragmentation to synthetic standards (e.g., de-Boc byproducts, stereoisomers) .

- Quantitative NMR (qNMR) : Spiking with deuterated internal standards (e.g., DMSO-d₆) quantifies impurities at ≥0.1% levels.

Advanced: How to model the compound’s interaction with biological targets computationally?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with X-ray structures (e.g., PDB: 3LOM) to predict binding modes. Parameterize the carboxylic acid as deprotonated at physiological pH.

- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess conformational stability in binding pockets. Analyze hydrogen bonds with key residues (e.g., catalytic serine in enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.